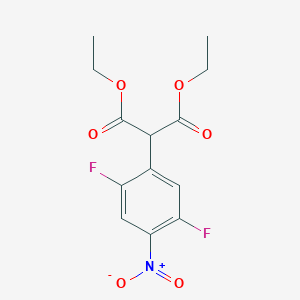
Diethyl (2,5-difluoro-4-nitrophenyl)propanedioate
Cat. No. B8352915
M. Wt: 317.24 g/mol
InChI Key: CBQMDENUTPBYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08314147B2
Procedure details


Crushed sodium hydroxide pellets (2.26 g, 56.5 mmol) were added portionwise over 20 minutes to solution of 1,2,4-trifluoro-5-nitrobenzene (5.0 g, 28.2 mmol) and diethyl chloropropanedioate (4.57 ml, 56.5 mmol) in dry DMF (50 ml) at 0° C. under argon. The reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled to OC and acidified with 2N Hydrochloric acid (50 ml) then extracted with ethyl acetate (150 ml) and washed with water (150 ml). The organic layer was dried over magnesium sulphate, filtered and evaporated to an orange oil. Purified by chromatography on silica gel (Biotage SP4, 100 g silica column) eluting with 0-20% ethyl acetate/hexane to give the title compound as a yellow oil (4.84 g, 15.3 mmol). LC/MS: Rt=3.07, [MH]− 316.





Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([F:13])=[CH:6][C:5]=1F.Cl[CH:16]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18].Cl>CN(C=O)C>[F:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([F:13])=[CH:6][C:5]=1[CH:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:22]([O:24][CH2:25][CH3:26])=[O:23] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
|
|
Name
|
|
|
Quantity
|
4.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to OC
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with ethyl acetate (150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an orange oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purified by chromatography on silica gel (Biotage SP4, 100 g silica column)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 0-20% ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)C(C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 15.3 mmol | |
| AMOUNT: MASS | 4.84 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
